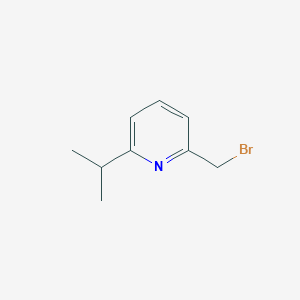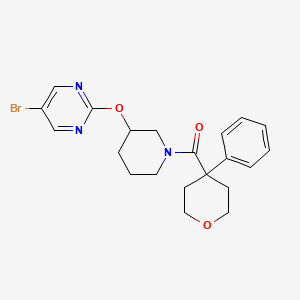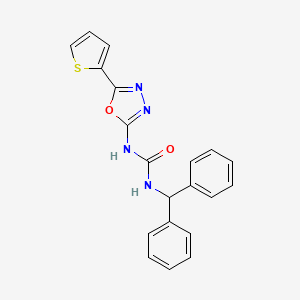
2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride is a chemical compound known for its potential therapeutic applications. It is a small molecule inhibitor that has been extensively studied for its role as a potent antagonist of the P2X3 receptor, which is involved in pain signaling and has been implicated in various chronic pain conditions.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride involves several synthetic routes. One common method includes the direct oxidation of 2-amino-4-methylpyridine without preliminary protection of the amino group. This method involves the use of sulfur, dimethylformamide (DMF), sodium hydroxide (NaOH), and hydrochloric acid (HCl) under specific conditions . Another method involves the acylation of 2-amino-4-methylpyridine followed by reduction with lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur, DMF, NaOH, HCl, and LiAlH4. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various derivatives of 2-(2-Aminopyridin-4-yl)oxyethanol, which can be used for further research and development in pharmaceutical applications.
科学研究应用
2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound is studied for its role in cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly as an antagonist of the P2X3 receptor involved in pain signaling.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride involves its role as a potent antagonist of the P2X3 receptor. This receptor is involved in pain signaling, and by inhibiting its activity, the compound can potentially alleviate chronic pain conditions. The molecular targets and pathways involved include the modulation of ion channels and neurotransmitter release.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride include other P2X3 receptor antagonists and derivatives of 2-aminopyridine.
Uniqueness
What sets this compound apart is its specific structure that allows it to effectively inhibit the P2X3 receptor with high potency. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-(2-aminopyridin-4-yl)oxyethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-7-5-6(1-2-9-7)11-4-3-10;/h1-2,5,10H,3-4H2,(H2,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDJJXLSBAPYEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCCO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,3-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2361035.png)
![2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B2361037.png)


![Methyl 4-[(2-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2361041.png)
![2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine](/img/structure/B2361042.png)

![3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2361046.png)
![N-(2,5-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2361048.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2361052.png)
![[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2361054.png)

![2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2361057.png)
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/new.no-structure.jpg)
